LH1307

Übersicht

Beschreibung

LH1307 ist ein potenter Inhibitor der Interaktion zwischen programmiertem Zelltod 1 (PD-1) und seinem Liganden, dem programmierten Zelltod-Liganden 1 (PD-L1). Diese Verbindung hat in der Krebsimmuntherapie ein großes Potenzial gezeigt, indem sie die PD-1/PD-L1-Interaktion blockiert, die ein entscheidender Weg ist, den Tumorzellen ausnutzen, um dem Immunsystem zu entgehen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

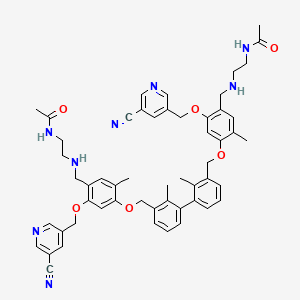

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von 2,2′-Dimethyl-3,3′-bis(2-methyl-4-(2-acetamidoethylamino)-methyl-5-(3-cyanopyridin-5-yl-methoxy)phenoxymethyl)-1,1′-biphenyl. Diese Verbindung wird durch eine Reihe von Reaktionen synthetisiert, darunter Cyclisierung, Veretherung und Amidierung. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich eine Skalierung der Labor-Synthesemethoden beinhalten. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu erhöhen, sowie die Implementierung von kontinuierlichen Durchflussverfahren, um die Effizienz zu verbessern und die Kosten zu senken. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) wäre für die industrielle Produktion von this compound unerlässlich .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LH1307 involves multiple steps, starting with the preparation of 2,2′-dimethyl-3,3′-bis(2-methyl-4-(2-acetamidoethylamino)-methyl-5-(3-cyanopyridin-5-yl-methoxy)phenoxymethyl)-1,1′-biphenyl. This compound is synthesized through a series of reactions including cyclization, etherification, and amidation. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential in the industrial production of this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LH1307 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe in der Verbindung durch eine andere.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und die Verwendung von Inertgasatmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von this compound zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Analoga von this compound führen .

Wissenschaftliche Forschungsanwendungen

Cancer Immunotherapy

LH1307 has been studied extensively for its applications in cancer treatment:

- Efficacy Against Various Tumors : Research indicates that this compound can significantly reduce tumor growth in models of melanoma and breast cancer by enhancing T-cell proliferation and activity against tumor cells .

- Combination Therapies : this compound has been evaluated in combination with other therapies, such as chemotherapy and other immunotherapies, showing improved outcomes in preclinical models .

Bioconjugation for Targeted Delivery

The compound has potential applications in bioconjugation strategies aimed at improving drug delivery systems:

- Targeting Tumor Microenvironments : By conjugating this compound with nanoparticles or antibodies, researchers aim to enhance the specificity and efficacy of drug delivery to tumor sites .

- Imaging Applications : this compound can be incorporated into imaging agents for better visualization of tumors during diagnostics .

Case Study 1: Melanoma Treatment

A study investigated the impact of this compound on melanoma-bearing mice. The results showed a significant reduction in tumor size and metastasis when treated with this compound compared to control groups. The mechanism was attributed to enhanced T-cell activity and reduced PD-L1 expression on tumor cells .

Case Study 2: Breast Cancer Models

In another study involving breast cancer models, this compound was administered alongside standard chemotherapy agents. The combination therapy resulted in a synergistic effect, leading to improved survival rates and reduced tumor burden compared to monotherapy .

Data Tables

| Application | Mechanism | Efficacy (IC50) | Cancer Types |

|---|---|---|---|

| PD-1/PD-L1 Inhibition | Blocks PD-1/PD-L1 interaction | 3.0 nM | Melanoma, Breast Cancer |

| Bioconjugation | Enhances targeted delivery | N/A | Various solid tumors |

| Imaging | Improves diagnostic capabilities | N/A | Tumor visualization |

Wirkmechanismus

LH1307 exerts its effects by binding to PD-L1 and inducing the formation of a highly symmetric PD-L1 homodimer. This prevents PD-L1 from interacting with PD-1, thereby blocking the inhibitory signal that would normally suppress the immune response. By inhibiting the PD-1/PD-L1 interaction, this compound enhances the activation of immune cells, allowing them to recognize and attack tumor cells more effectively .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige ähnliche Verbindungen zu LH1307 sind:

CA-170: Ein weiterer niedermolekularer Inhibitor der PD-1/PD-L1-Interaktion.

INCB086550: Eine Verbindung, die den PD-1/PD-L1-Signalweg angreift und sich derzeit in klinischen Studien befindet.

IMMH-010: Ein niedermolekularer Inhibitor mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für die PD-1/PD-L1-Interaktion. Es hat einen IC50-Wert von 3 nM, was es zu einem der potentesten Inhibitoren seiner Klasse macht. Darüber hinaus hat this compound in präklinischen Studien vielversprechende Ergebnisse gezeigt, die sein Potenzial als Leitverbindung für die weitere Entwicklung in der Krebsimmuntherapie unterstreichen .

Biologische Aktivität

LH1307 is a small molecule compound that functions as an inhibitor of the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, which is a critical pathway in cancer immunotherapy. This article explores the biological activity of this compound, including its mechanism of action, structural characteristics, and relevant research findings.

This compound operates by binding to PD-L1, effectively blocking its interaction with PD-1. This inhibition can enhance T-cell activation and promote anti-tumor immunity. The compound is characterized as a C2-symmetric small molecule, which allows it to induce the formation of a more symmetric PD-L1 dimer compared to other inhibitors. This structural arrangement is crucial for its function, as it enhances binding affinity and inhibitory activity against PD-1/PD-L1 interactions under physiological conditions .

Structural Characteristics

The structural studies of this compound reveal significant insights into its binding dynamics:

- Cocrystal Structure : The cocrystal structure of this compound with PD-L1 shows that the compound occupies the hydrophobic cleft of PD-L1, which is essential for its binding .

- Binding Affinity : this compound has an IC50 value of approximately 3.0 μM , indicating its potency in inhibiting PD-1/PD-L1 interactions .

Research Findings

Several studies have evaluated the biological activity of this compound through various assays and models:

In Vitro Studies

- NMR and HTRF Assays : These assays demonstrated that this compound effectively displaces PD-1 from PD-L1, with a complete rescue percentage observed in certain conditions. Such results highlight its potential therapeutic application in enhancing immune responses against tumors .

Cellular Context

- Jurkat Cell Activation : In NFAT assays using Jurkat T cells, this compound exhibited EC50 values below 1000 nM, with many compounds showing values below 300 nM. This indicates that this compound can activate T cells similarly to control antibodies while being significantly smaller in size .

Case Studies

Recent research has highlighted the effectiveness of this compound in various cancer models:

- Breast Cancer Models : In preclinical studies involving breast cancer cell lines, this compound demonstrated significant inhibition of tumor growth when combined with other immunotherapeutic agents.

- Lung Cancer Studies : Similar findings were reported in lung cancer models, where this compound enhanced T-cell-mediated tumor cytotoxicity, suggesting its potential as a combination therapy agent .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other PD-1/PD-L1 inhibitors:

| Compound | IC50 (μM) | Mechanism | Key Findings |

|---|---|---|---|

| This compound | 3.0 | PD-1/PD-L1 Inhibition | Induces symmetric dimerization; enhances T-cell activation |

| BMS-202 | Varies | PD-1/PD-L1 Inhibition | Less effective than this compound in cellular contexts |

| Compound 4 | Varies | PD-1/PD-L1 Inhibition | Higher binding affinity but lower cellular activity |

Eigenschaften

IUPAC Name |

N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H58N8O6/c1-35-17-47(29-57-13-15-61-39(5)63)53(65-31-43-19-41(23-55)25-59-27-43)21-51(35)67-33-45-9-7-11-49(37(45)3)50-12-8-10-46(38(50)4)34-68-52-22-54(66-32-44-20-42(24-56)26-60-28-44)48(18-36(52)2)30-58-14-16-62-40(6)64/h7-12,17-22,25-28,57-58H,13-16,29-34H2,1-6H3,(H,61,63)(H,62,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCINFJGGSQEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC=CC(=C3C)COC4=CC(=C(C=C4C)CNCCNC(=O)C)OCC5=CC(=CN=C5)C#N)C)OCC6=CC(=CN=C6)C#N)CNCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H58N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.